
1-Mercapto-2-methylanthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mercapto-2-methylanthra-9,10-quinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound, specifically, has a unique structure that includes a mercapto group (-SH) and a methyl group (-CH3) attached to the anthraquinone core, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Mercapto-2-methylanthra-9,10-quinone typically involves the introduction of the mercapto and methyl groups onto the anthraquinone core. One common method is the Friedel-Crafts alkylation of anthraquinone with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting 2-methylanthraquinone is then subjected to thiolation using thiourea or hydrogen sulfide under acidic conditions to introduce the mercapto group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Mercapto-2-methylanthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinone core can be reduced to the corresponding hydroquinone.
Substitution: The methyl and mercapto groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Mercapto-2-methylanthra-9,10-quinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1-Mercapto-2-methylanthra-9,10-quinone involves its interaction with various molecular targets. In biological systems, it can interact with cellular proteins and enzymes, leading to the inhibition of key pathways involved in cell proliferation and survival. For example, its quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells. Additionally, the mercapto group can form covalent bonds with thiol-containing proteins, further disrupting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Mercaptoanthraquinone: Lacks the methyl group, making it less hydrophobic.
2-Methylanthraquinone: Lacks the mercapto group, reducing its reactivity in certain chemical reactions.
1,4-Dimercaptoanthraquinone: Contains two mercapto groups, increasing its potential for forming disulfide bonds.
Uniqueness
1-Mercapto-2-methylanthra-9,10-quinone is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6940-35-8 |
|---|---|
Molekularformel |
C15H10O2S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
2-methyl-1-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O2S/c1-8-6-7-11-12(15(8)18)14(17)10-5-3-2-4-9(10)13(11)16/h2-7,18H,1H3 |
InChI-Schlüssel |
YFKIFFTWFZTQCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


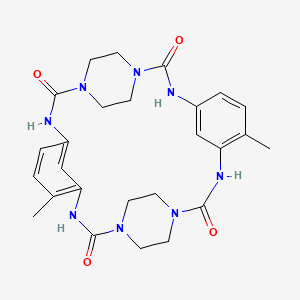

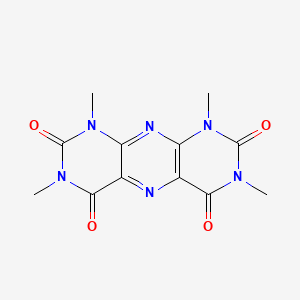
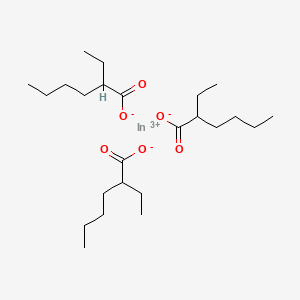
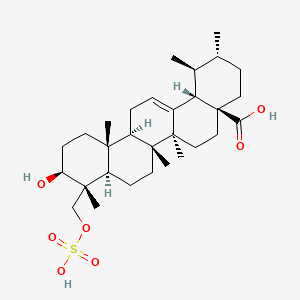
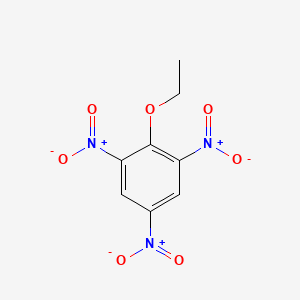


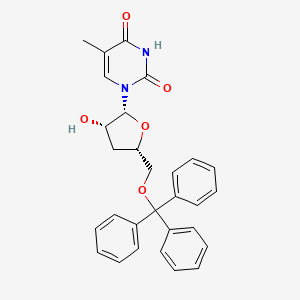
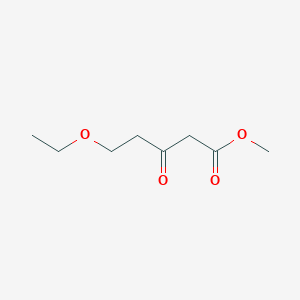

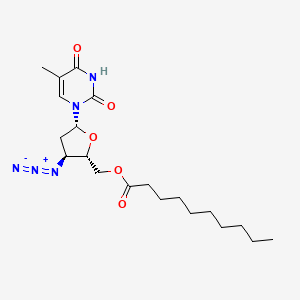
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
